molecular formula C26H22N4O B10828528 6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine

6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine

Cat. No.: B10828528
M. Wt: 406.5 g/mol
InChI Key: FFLJVBPCONQSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

MU1700 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

MU1700 exerts its effects by selectively inhibiting ALK1 and ALK2 kinases. These kinases are part of the TGF-β type I receptor family and are involved in SMAD-dependent and SMAD-independent signaling pathways . Upon ligand binding, TGF-β type II receptors phosphorylate ALK1 and ALK2, activating their kinase domains. MU1700 inhibits this phosphorylation, thereby blocking downstream signaling and cellular responses .

Properties

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

6-(4-piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine

InChI

InChI=1S/C26H22N4O/c1-2-4-24-22(3-1)21(9-10-28-24)23-17-31-25-15-19(16-29-26(23)25)18-5-7-20(8-6-18)30-13-11-27-12-14-30/h1-10,15-17,27H,11-14H2

InChI Key

FFLJVBPCONQSQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(C(=CO4)C5=CC=NC6=CC=CC=C56)N=C3

Origin of Product

United States

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